molecular formula C9H6F4O2 B6619203 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid CAS No. 1824364-51-3

3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid

Cat. No.: B6619203
CAS No.: 1824364-51-3
M. Wt: 222.14 g/mol
InChI Key: LERYIZQJBPZUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(2,2,2-trifluoroethyl)benzoic acid is a fluorinated aromatic carboxylic acid. It is characterized by the presence of both fluoro and trifluoroethyl groups attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid typically involves the introduction of fluoro and trifluoroethyl groups onto a benzoic acid derivative. One common method involves the use of Grignard reagents. For instance, 2-bromo-5-fluorotrifluoromethylbenzene can be reacted with magnesium in the presence of anhydrous tetrahydrofuran to form the corresponding Grignard reagent. This intermediate is then treated with carbon dioxide to yield the desired benzoic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(2,2,2-trifluoroethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted benzoic acid derivatives.

    Oxidation: Formation of benzoic acid derivatives with higher oxidation states.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

3-Fluoro-4-(2,2,2-trifluoroethyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluoro and trifluoroethyl groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological context and the specific target .

Comparison with Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)benzoic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid
  • 2-Fluoro-4-(trifluoromethyl)benzoic acid

Comparison: 3-Fluoro-4-(2,2,2-trifluoroethyl)benzoic acid is unique due to the presence of both fluoro and trifluoroethyl groups, which can impart distinct chemical and physical properties compared to its analogsFor instance, the trifluoroethyl group can enhance lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7-3-5(8(14)15)1-2-6(7)4-9(11,12)13/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERYIZQJBPZUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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